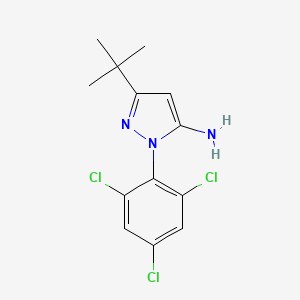

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Description

Molecular Formula: C₁₃H₁₄Cl₃N₃

Molecular Weight: 318.6 g/mol

IUPAC Name: 5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

Structural Features:

Properties

Molecular Formula |

C13H14Cl3N3 |

|---|---|

Molecular Weight |

318.6 g/mol |

IUPAC Name |

5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3 |

InChI Key |

LPIQYYZSXYJQJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4,6-trichlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Crystallographic and Stereochemical Insights

- Trichlorophenyl-Pyridinyl Hybrid: X-ray diffraction reveals dihedral angles of 85.2° (pyrazole-pyridine) and 56.3° (pyrazole-trichlorophenyl), creating a non-planar conformation that enhances interaction with kinase active sites .

- Hydrogen Bonding: The amino group in C₂₀H₁₂Cl₃FN₄ forms infinite chains via N–H···N bonds (2.17 Å), critical for crystallographic symmetry and polymorphism .

Biological Activity

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C13H16Cl3N

- Molecular Weight : 303.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

- SMILES Notation : CC(C)(C)c1cc(N)n(n1)-c2cc(Cl)c(Cl)c2

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl hydrazine with appropriate chlorinated phenyl derivatives. The reaction can be conducted under solvent-free conditions to enhance yield and reduce environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, in vitro tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus have shown promising results. The compound was evaluated using the well diffusion method, revealing zones of inhibition comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 31.25 |

| S. aureus | 12 | 62.5 |

| Pseudomonas aeruginosa | 10 | 125 |

These results indicate that the compound possesses moderate to good antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activities of this compound are believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and bacterial growth.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels within cells, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives including our compound against multidrug-resistant bacteria. The results indicated that compounds with similar structural motifs showed enhanced activity compared to traditional antibiotics.

- Anti-inflammatory Model : In a murine model of acute inflammation induced by LPS, administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.